![molecular formula C9H12N2O3S B3136446 Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate CAS No. 416871-41-5](/img/structure/B3136446.png)
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate
Overview
Description
“Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate” is a compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is CCOC(=O)c1sc(C)c(C(N)=O)c1N
. The InChI string is InChI=1/C9H12N2O3S/c1-3-14-9(13)7-6(10)5(8(11)12)4(2)15-7/h3,10H2,1-2H3,(H2,11,12)
.
Scientific Research Applications
Synthesis of Thieno[3,4-d]pyrimidines
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate is used in the synthesis of thieno[3,4-d]pyrimidines. The reaction with 1,3-dicarbonyl compounds leads to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, with the corresponding ketone being eliminated during the reaction (Ryndina et al., 2002).
Application in Dyeing Polyester Fibres
This compound plays a role in the synthesis of novel heterocyclic disperse dyes with a thiophene moiety. These dyes, derived from the reaction of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with other compounds, are used for dyeing polyester fibers, offering various shades with good levelness and fastness properties (Iyun et al., 2015).
Fluorescence Property Study
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate has been studied for its novel fluorescence properties. The compound's structure and fluorescence characteristics have been investigated, highlighting its potential in applications requiring fluorescent properties (Guo Pusheng, 2009).
Complexation with Metals for Textile Dyes
This compound is utilized in the synthesis of disperse dyes that are complexed with metals like copper, cobalt, and zinc. These complexes exhibit good dyeing performance on polyester and nylon fabrics, offering a range of shades with excellent fastness properties (Abolude et al., 2021).
Antimicrobial Properties
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate is a key intermediate in the synthesis of various fused and polyfunctional substituted thiophenes, which have been shown to exhibit promising antimicrobial activities (Abu‐Hashem et al., 2011).
Tautomeric Structures and Solvatochromic Behavior
The tautomeric structures and solvatochromic behavior of bis-heterocyclic monoazo dyes based on the thiophene ring, derived from ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate, have been evaluated. This research contributes to the understanding of the dye's behavior in various solvents and its potential applications (Karcı et al., 2012).
Phase Transfer Catalysis in Synthesis
This compound is synthesized using phase transfer catalysis in Thorpe cyclization, highlighting an eco-friendly technique for producing 3-aminothiophene-2-carboxylates, which are important in various synthetic applications (Shah, 2011).
Novel Thiophene-Based Dyes and Cytotoxic Agents
It serves as a precursor in the synthesis of novel thiophene and benzothiophene derivatives, some of which exhibit anti-proliferative activity and potential as cytotoxic agents (Mohareb et al., 2016).
Future Directions
Thiophene derivatives, including “Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate”, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-9(13)7-6(10)5(8(11)12)4(2)15-7/h3,10H2,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJROXKWJTQWVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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